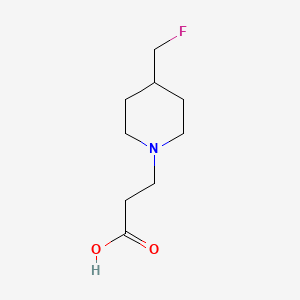
3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid” is 189.23 g/mol. The molecular structure of this compound is based on the piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Fluorinated Piperidines in Medicinal Chemistry
Fluorinated piperidines, such as those derived from "3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid," have shown significant potential in medicinal chemistry. One study discusses the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, which results in selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. The incorporation of fluorine into these ligands was found to significantly reduce their pKa, influencing oral absorption positively, although the effect on bioavailability was variable (van Niel et al., 1999).
Synthesis and Bioactivity
Research into the synthesis and potential biological activity of fluorinated piperidines includes the development of neuroleptic butyrophenones. One study outlines the synthesis of a neuroleptic agent intended for use in metabolic studies, highlighting the versatility of fluorinated piperidines in creating pharmacologically active compounds (Nakatsuka et al., 1981).
Material Science and Chemical Engineering
The role of fluorinated piperidines extends beyond pharmacology into material science and chemical engineering. For instance, a study on the enzymatic synthesis and properties of poly(β–amino ester) and poly(lactone-co-β–amino ester) copolymers mentions ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate as a precursor. These materials, exhibiting different crystalline and thermal properties, suggest potential applications in biodegradable polymers and biomaterials for gene delivery (Martino et al., 2012).
Corrosion Inhibition
Another intriguing application of fluorinated piperidines is in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces indicates that these compounds could effectively protect against corrosion in specific environments. The study used quantum chemical calculations and molecular dynamics simulations to explore the inhibition mechanisms, showcasing the versatility of fluorinated piperidines in industrial applications (Kaya et al., 2016).
Direcciones Futuras
Piperidine derivatives, such as “3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid”, continue to be a focus of research due to their promising applications in various fields. The development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-[4-(fluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYSIDCUJFTZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


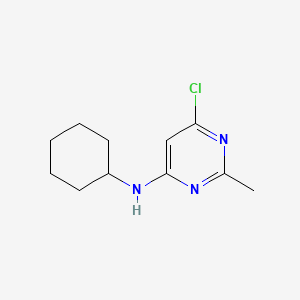

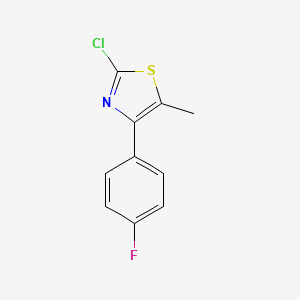
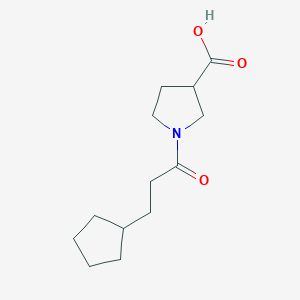
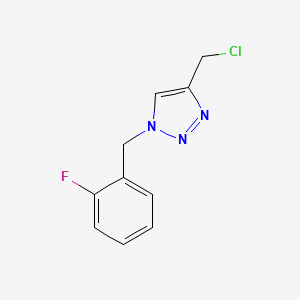
![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)
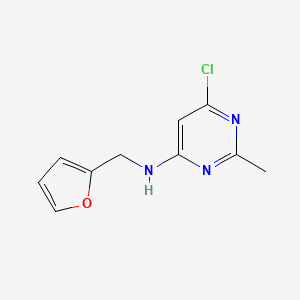
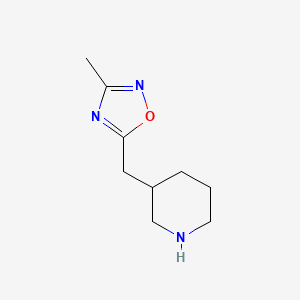
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
